REACTION_CXSMILES
|
[F:1][CH:2]([F:24])[C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[N:5]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:4]=1.ClC1C=CC=C(C(OO)=[O:33])C=1>ClCCl>[F:24][CH:2]([F:1])[C:3]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([S:14]([CH3:15])=[O:33])=[CH:12][CH:13]=2)[N:5]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:4]=1
|
Name
|
3-(difluoromethyl)-1-(4-methoxyphenyl) -5-[4-(methylthio)phenyl]pyrazole
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C(=C1)C1=CC=C(C=C1)SC)C1=CC=C(C=C1)OC)F
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with an aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was crystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C(=C1)C1=CC=C(C=C1)S(=O)C)C1=CC=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |